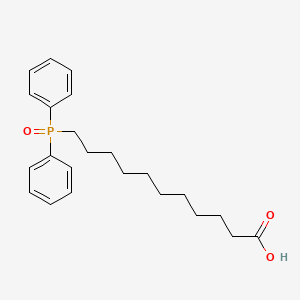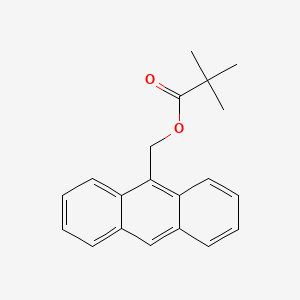
Selenophene-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenophene-3-carbonyl chloride is an organoselenium compound that belongs to the class of selenophenes, which are selenium-containing heterocycles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of selenophene-3-carbonyl chloride typically involves the chlorination of selenophene derivatives. One common method is the reaction of selenophene-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction converts the carboxylic acid group into a carbonyl chloride group, yielding this compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of selenium compounds due to their potential toxicity and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Selenophene-3-carbonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the chlorination of selenophene-3-carboxylic acid.
Lithium Aluminum Hydride (LiAlH₄): Used for the reduction of the carbonyl chloride group.
Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) for oxidation reactions.
Major Products Formed
Amides, Esters, Thioesters: Formed through nucleophilic substitution reactions.
Alcohols: Formed through reduction reactions.
Selenoxides, Selenones: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
Selenophene-3-carbonyl chloride and its derivatives have been studied for various scientific research applications:
Medicinal Chemistry: Selenophene derivatives have shown potential as anticancer, antibacterial, and antioxidant agents.
Materials Science: Selenophenes are used in the development of organic semiconductors and light-emitting materials.
Coordination Chemistry: Selenophene derivatives can act as ligands in coordination complexes, which are useful in catalysis and material synthesis.
Mecanismo De Acción
The mechanism of action of selenophene-3-carbonyl chloride depends on its specific application. In medicinal chemistry, selenophene derivatives often exert their effects through interactions with biological targets such as enzymes and receptors. For example, they may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting cellular processes . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-3-carbonyl chloride: A sulfur analog of selenophene-3-carbonyl chloride, with similar chemical properties but different reactivity due to the presence of sulfur instead of selenium.
Furan-3-carbonyl chloride: An oxygen analog, which is less reactive compared to this compound due to the presence of oxygen.
Uniqueness
This compound is unique due to the presence of selenium, which imparts distinct chemical properties such as higher reactivity and the ability to participate in unique redox reactions. These properties make selenophene derivatives valuable in applications where other heterocycles like thiophenes and furans may not be as effective .
Propiedades
Número CAS |
75529-68-9 |
|---|---|
Fórmula molecular |
C5H3ClOSe |
Peso molecular |
193.50 g/mol |
Nombre IUPAC |
selenophene-3-carbonyl chloride |
InChI |
InChI=1S/C5H3ClOSe/c6-5(7)4-1-2-8-3-4/h1-3H |
Clave InChI |
SPDHFEGMNPCZOA-UHFFFAOYSA-N |
SMILES canónico |
C1=C[Se]C=C1C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(Dimethylamino)-2-methylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14455073.png)

![4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;sulfuric acid](/img/structure/B14455080.png)







![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14455141.png)

